molecular formula C9H13N3O B1527833 1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol CAS No. 939376-58-6

1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B1527833
CAS No.: 939376-58-6
M. Wt: 179.22 g/mol
InChI Key: KTZANZYEZRAGNO-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-aminopyridin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZANZYEZRAGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696202
Record name 1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939376-58-6
Record name 1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

With a method similar to that used for the preparation of 6-morpholin-4-yl-pyridin-3-ylamine above, 1-(5-amino-pyridin-2-yl)-pyrrolidin-3-ol was prepared from 2-chloro-5-nitro-pyridine and (S)-pyrrolidin-3-ol. LCMS calcd for C9H13N3O (m/e) 179, obsd 180 (M+H).
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Synthesis routes and methods II

Procedure details

Following General procedure H, 2-chloro-5-nitropyridine (500 mg, 3.1 mmol) was reacted with pyrrolidin-3-ol (330 mg, 3.5 mmol) followed by reduction to afford the desired product (440 mg, 52%) as a purple solid: ESI MS m/z 180 [C9H13N3O+H]+.
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52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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